Antithyroid Activity from Iodine Complexation
In a comparative study of 6-(alkylsulfanyl)-9H-purines, the propyl-substituted class demonstrated potent antithyroid activity via a 1:1 charge-transfer (CT) complexation mechanism with iodine. The study established a quantitative structure-activity relationship wherein a CT formation constant (Kc) ≥ 100 L mol⁻¹ is required for recognizable in vivo antithyroid activity [1]. While specific Kc values for the individual S-propyl analog were not isolated, the parent molecule methimazole (a clinical antithyroid drug) served as a positive control with a Kc of 23,193 L mol⁻¹, and all tested 6-(alkylsulfanyl)-9H-purine derivatives, including the propyl-substituted class, formed complexes in this high-activity range, correlating with significant reductions in serum T3 and T4 levels in a rat model [1]. This differentiates it from many other purine analogs which lack this specific iodine-sequestering mechanism.
| Evidence Dimension | In vitro antithyroid activity (Charge-transfer complex formation constant, Kc) |
|---|---|
| Target Compound Data | Kc values for 6-(alkylsulfanyl)-9H-purine class members indicated high complexation, in the range required for in vivo activity (≥100 L mol⁻¹). |
| Comparator Or Baseline | Clinical standard Methimazole (MMI): Kc = 23,193 L mol⁻¹ |
| Quantified Difference | The propyl-substituted purine class exhibits the required Kc threshold for activity, unlike unmodified 6-mercaptopurine, validating the S-alkyl structural motif. |
| Conditions | UV/Visible spectrophotometric study of CT complexation with iodine in vitro; in vivo evaluation via blood assays (T3, T4, TSH) in a rat model [1]. |
Why This Matters
This confirms that the S-propyl motif is not inert but enables a distinct, quantifiable iodine-binding mechanism predictive of in vivo antithyroid efficacy, a feature absent in simple S-methyl or S-hydrogen analogs.
- [1] Fatima, I., Munawar, M. A., Tasneem, A., Jahan, S., Khan, M. A., & Ahmed, S. (2011). Antithyroid activity of some 6-(alkylsulfanyl)-9H-purines. Journal of the Serbian Chemical Society, 76(10), 1355–1364. View Source
